molecular formula C6H12O B1606890 5-Hexen-2-OL CAS No. 626-94-8

5-Hexen-2-OL

Cat. No. B1606890
CAS RN: 626-94-8
M. Wt: 100.16 g/mol
InChI Key: LNPNXWKVAFKIBX-UHFFFAOYSA-N
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Description

5-Hexen-2-ol is a chemical compound with the molecular formula C6H12O . It is also known by other names such as Methyl (2-vinylethyl)carbinol and 5-Hydroxy-1-hexene .


Synthesis Analysis

5-Hexen-2-ol can be synthesized from commercially available 5-hexen-2-one (allylacetone). The key steps of the process involve enantioselective bioreduction of 5-hexen-2-one with cells of Rhodococcus erythropolis A-25 actinobacteria to (S)-5-hexen-2-ol in 77% yield .


Molecular Structure Analysis

The molecular weight of 5-Hexen-2-ol is 100.159 Da . The structure of 5-Hexen-2-ol can be viewed using Java or Javascript .


Chemical Reactions Analysis

5-Hexen-2-ol is an intermediate in the synthesis of 5-Chloro-1-hexene. This involves a reaction with difluoroacetic acid that results in the formation of 5-chloro-2-hexyl-2-d trifluoro-acetate and 1,4-chlorine shift .


Physical And Chemical Properties Analysis

5-Hexen-2-ol has a density of 0.8±0.1 g/cm3, a boiling point of 140.1±9.0 °C at 760 mmHg, and a vapour pressure of 2.6±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 44.0±6.0 kJ/mol and a flash point of 48.6±8.6 °C . The index of refraction is 1.429 .

Scientific Research Applications

Photoisomerization and Stability 5-Hexen-2-ol's photochemistry has been explored, showing stability towards photolysis and undergoing photoisomerization to produce significant isomers and minor products like carbon monoxide under specific conditions. This stability and reactivity profile suggests its potential in photochemical applications and as a model compound for studying unsaturated carbonyl compounds' photochemical behaviors (R. Srinivasan, 1960).

Catalytic Transfer Hydrogenation The catalytic transfer hydrogenation of 5-hexen-2-one to 5-hexen-2-ol on MgO, with its selectivity nearing 100% and resistance to catalyst deactivation when treated with chloromethanes, underscores its significance in selective hydrogenation processes. This reaction's efficiency points to the broader applicability of 5-hexen-2-ol in synthetic chemistry and industrial processes (G. Szöllösi, M. Bartók, 1999).

Copolymerization in Polymer Science 5-Hexen-2-ol's role in the copolymerization with olefins (ethylene and propylene) using specific catalysts to produce copolymers with desirable hydrophilic properties highlights its utility in creating functional materials. Such copolymers find applications in various industries, from packaging to biomedical devices, indicating the versatility of 5-hexen-2-ol in contributing to advanced material science (H. Hagihara et al., 2004).

Oxidative Cyclization in Organic Synthesis The oxidative cyclization of 5-hexen-2-ol derivatives using ruthenium complex catalysts to produce cyclic ethers demonstrates the compound's reactivity and potential in synthesizing complex organic molecules. This application is crucial for developing new drugs and biologically active compounds, showcasing the importance of 5-hexen-2-ol in pharmaceutical and synthetic organic chemistry (T. Kondo et al., 2003).

Safety And Hazards

Users should avoid contact with skin and eyes, and avoid breathing dust, mist, vapors, or spray. Precautionary measures against static discharges should be taken, and only spark-proof tools and explosion-proof equipment should be used .

properties

IUPAC Name

hex-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPNXWKVAFKIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870726
Record name 5-Hexen-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexen-2-OL

CAS RN

626-94-8, 54774-27-5
Record name 5-Hexen-2-ol
Source ChemIDplus
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Record name 5-Hexen-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hex-5-en-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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